molecular formula C7H9NO B15288985 2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one

2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one

Cat. No.: B15288985
M. Wt: 123.15 g/mol
InChI Key: VHKMSGHGUHCVEN-UHFFFAOYSA-N
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Description

2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one is a heterocyclic organic compound with the molecular formula C7H9NO. It is also known by its IUPAC name, 2-vinyl-2,3-dihydro-4(1H)-pyridinone . This compound is characterized by a pyridinone ring with an ethenyl group attached to the second carbon atom. It has a molecular weight of 123.15 g/mol and a melting point of 59-60°C .

Preparation Methods

The synthesis of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-vinylpyridine with hydrogen peroxide in the presence of a catalyst to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit key enzymes or disrupt cellular processes in protozoan parasites . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydropyridine: A structurally similar compound with different substituents on the pyridine ring.

    1,2,3,6-Tetrahydropyridine: Another isomer with distinct structural and chemical properties.

    2,3,4,5-Tetrahydropyridine: A compound with a different arrangement of hydrogen atoms around the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2-ethenyl-2,3-dihydro-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO/c1-2-6-5-7(9)3-4-8-6/h2-4,6,8H,1,5H2

InChI Key

VHKMSGHGUHCVEN-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(=O)C=CN1

Origin of Product

United States

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